![molecular formula C16H16BNO4S B6416347 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid CAS No. 1264155-72-7](/img/structure/B6416347.png)
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid, also known as MMPB-IA, is a novel boronic acid-based indole derivative that has recently been developed for use in synthetic organic chemistry. MMPB-IA is a versatile reagent, with applications ranging from the synthesis of complex molecules to the study of biological systems.
Scientific Research Applications
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid has been widely used in scientific research for a variety of applications. It has been used in the synthesis of various small molecules, including natural products, peptides, and carbohydrates. It has also been used to study the binding of molecules to receptors, as well as to study the structure and function of proteins. In addition, 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid has been used to study the effects of various drugs on biological systems.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like h+/k+ atpase and carbonic anhydrase (ca) in the gastric mucosa . These enzymes play a crucial role in the production of gastric acid, making them potential targets for anti-ulcer drugs .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of h+/k+ atpase and ca in the gastric mucosa . This inhibition could potentially reduce the production of gastric acid, thereby providing relief from conditions like gastric ulcers .
Biochemical Pathways
It’s worth noting that the inhibition of h+/k+ atpase and ca can disrupt the normal functioning of the gastric acid production pathway . This disruption could lead to a decrease in gastric acid production, potentially providing relief from gastric ulcers .
Pharmacokinetics
Similar compounds have been used in organic synthesis, suggesting that they may have desirable pharmacokinetic properties .
Result of Action
The inhibition of h+/k+ atpase and ca could potentially lead to a decrease in gastric acid production, which could provide relief from conditions like gastric ulcers .
Advantages and Limitations for Lab Experiments
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is also easy to synthesize. In addition, it is highly soluble in a variety of solvents, making it suitable for use in a variety of laboratory settings. However, 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid has some limitations. It can react with molecules containing vicinal hydroxyl groups, which can lead to the formation of unwanted side products. In addition, it can react with other molecules, such as proteins, which can lead to the formation of complexes that are difficult to separate.
Future Directions
There are several potential future directions for the use of 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid. It could be used in the development of novel drugs, as it has been shown to inhibit the binding of certain drugs to their target receptors. It could also be used in the synthesis of complex molecules, as it has been shown to be a versatile reagent for the synthesis of various small molecules. In addition, it could be used to study the structure and function of proteins, as it has been shown to interact with various receptors. Finally, it could be used to study the effects of various drugs on biological systems, as it has been shown to bind to various molecules.
Synthesis Methods
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid is synthesized through a two-step method, beginning with the reaction of 4-methylphenylsulfonyl chloride and indole-3-boronic acid in the presence of a base. The resulting intermediate is then reacted with 2-methyl-1-iodoethane to form 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid. This method has been shown to be efficient and cost-effective, with yields of up to 95%.
properties
IUPAC Name |
[2-methyl-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BNO4S/c1-11-7-9-13(10-8-11)23(21,22)18-12(2)16(17(19)20)14-5-3-4-6-15(14)18/h3-10,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDCAENQCHBRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(4-Methylphenyl)Sulfonyl]-1H-Indole-3-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

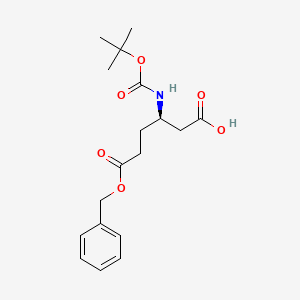
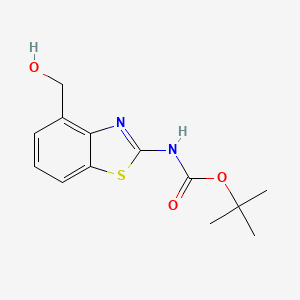
![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
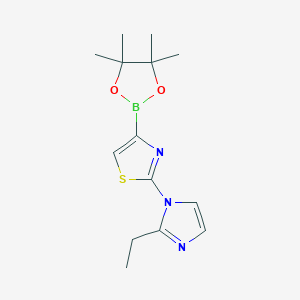
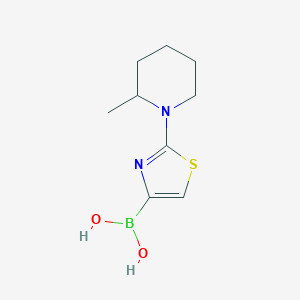
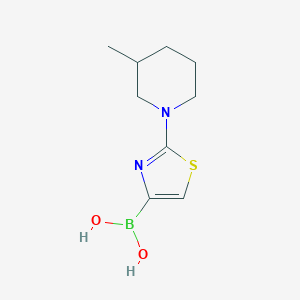
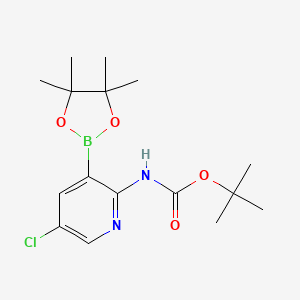
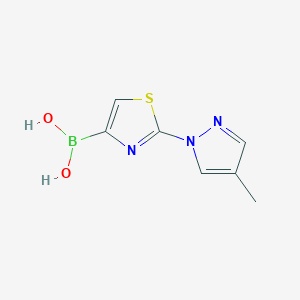
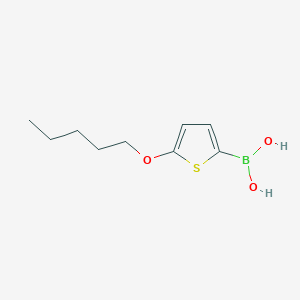
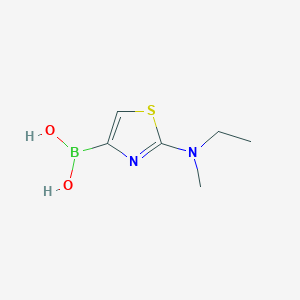
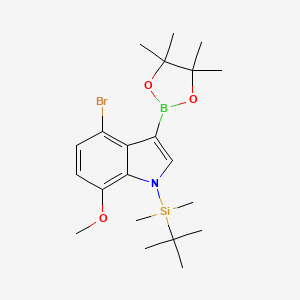
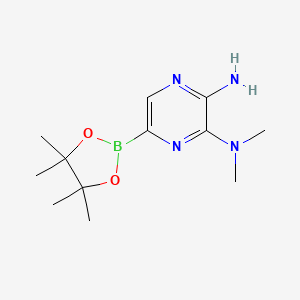
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)